Product packaging for Diethyl (2-Ethylphenyl)phosphonate(Cat. No.:CAS No. 15286-15-4)

Diethyl (2-Ethylphenyl)phosphonate

Cat. No.: B13690594
CAS No.: 15286-15-4
M. Wt: 242.25 g/mol
InChI Key: XLFIWDPTZJKKTB-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Chemical Synthesis and Materials Science

Organophosphorus compounds are integral to numerous synthetic transformations and the development of advanced materials. In chemical synthesis, they are renowned as ligands in transition metal catalysis, enabling a wide range of cross-coupling reactions that are fundamental to the construction of complex organic molecules. Furthermore, certain organophosphorus reagents are pivotal in olefination reactions, providing a powerful tool for the formation of carbon-carbon double bonds. In the realm of materials science, the incorporation of phosphorus-containing moieties can impart desirable properties such as flame retardancy, thermal stability, and unique coordination capabilities with metal ions.

Overview of Phosphonate (B1237965) Chemistry

Phosphonates are a prominent class of organophosphorus compounds featuring a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom (R-PO(OR')₂). This structural motif confers a combination of stability, polarity, and reactivity that underpins their wide-ranging utility. The P-C bond in phosphonates is notably stable towards hydrolysis, contributing to their persistence in various applications. The chemistry of phosphonates is rich and varied, encompassing their synthesis through reactions such as the Michaelis-Arbuzov and Hirao cross-coupling, and their participation in transformations like the Horner-Wadsworth-Emmons olefination.

Structural Characteristics and Chemical Importance of Arylphosphonates

Arylphosphonates, where the phosphorus atom is directly attached to an aromatic ring, represent a significant subclass of phosphonates. The electronic interplay between the aromatic system and the phosphonate group influences the reactivity of both moieties. The phosphonate group can act as a directing group in electrophilic aromatic substitution and can be transformed into other phosphorus-containing functional groups. The presence of substituents on the aryl ring, particularly in the ortho position, can introduce steric and electronic effects that modulate the compound's properties and reactivity. Arylphosphonates have found applications as versatile intermediates in organic synthesis, as components in the design of novel ligands for catalysis, and in the development of new materials.

Rationale for Research on Diethyl (2-Ethylphenyl)phosphonate and Analogues

The study of specific arylphosphonates, such as this compound, is driven by the desire to understand the influence of substitution patterns on the chemical and physical properties of these compounds. The presence of an ethyl group at the ortho position to the phosphonate moiety introduces steric hindrance that can affect reaction kinetics and product distributions in synthetic transformations. Research into such analogues provides valuable insights into structure-activity relationships, which is crucial for the rational design of new catalysts, functional materials, and biologically active molecules. By systematically investigating compounds like this compound, chemists can expand the synthetic toolbox and develop a deeper understanding of the fundamental principles of organophosphorus chemistry.

Synthesis and Characterization

The synthesis of this compound, while not extensively documented in publicly available literature, can be approached through established methodologies for the formation of arylphosphonates. The primary challenge in synthesizing ortho-substituted arylphosphonates lies in overcoming the steric hindrance imposed by the substituent adjacent to the reaction center.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19O3P B13690594 Diethyl (2-Ethylphenyl)phosphonate CAS No. 15286-15-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15286-15-4

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-ethylbenzene

InChI

InChI=1S/C12H19O3P/c1-4-11-9-7-8-10-12(11)16(13,14-5-2)15-6-3/h7-10H,4-6H2,1-3H3

InChI Key

XLFIWDPTZJKKTB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1P(=O)(OCC)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 2 Ethylphenyl Phosphonate and Analogous Arylphosphonates

Established Synthetic Routes

Several classical and modern synthetic methods are applicable for the preparation of Diethyl (2-Ethylphenyl)phosphonate.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of phosphonate (B1237965) synthesis, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov For the synthesis of arylphosphonates, this reaction typically requires an activated aryl halide. In the case of this compound, the reaction would involve triethyl phosphite and a 2-ethylphenyl halide (e.g., 2-ethylbenzyl halide or an activated 2-ethylphenyl halide). The reaction proceeds via an intermediate phosphonium (B103445) salt, which then rearranges to the final phosphonate product. nih.gov However, the direct reaction with unactivated aryl halides is often challenging and may require high temperatures. sigmaaldrich.com

Hirao Cross-Coupling Reaction

The Hirao reaction offers a more versatile route to arylphosphonates through the palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite. nih.govwikipedia.org This method is generally more tolerant of a wider range of functional groups and has been successfully applied to the synthesis of various substituted arylphosphonates. For the synthesis of this compound, 2-ethylphenyl bromide or iodide would be reacted with diethyl phosphite in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand and reaction conditions can be crucial for achieving good yields, especially with sterically hindered substrates. nih.gov

Reactions Involving Arynes

Modern synthetic strategies utilizing highly reactive aryne intermediates provide another avenue for the formation of ortho-substituted arylphosphonates. Arynes, generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, can undergo nucleophilic attack by a phosphite to form the corresponding arylphosphonate. This method can be particularly effective for introducing the phosphonate group at a specific position on the aromatic ring.

Spectroscopic and Physical Properties

PropertyDiethyl ethylphosphonateDiethyl phenylphosphonate (B1237145)This compound (Predicted)
Molecular Formula C₆H₁₅O₃PC₁₀H₁₅O₃PC₁₂H₁₉O₃P
Molecular Weight 166.16 g/mol nih.gov214.20 g/mol 242.25 g/mol sikemia.com
Boiling Point 198 °C at 760 mmHg nih.gov145-147 °C at 10 mmHgExpected to be higher than Diethyl phenylphosphonate
Density 1.025 g/mL at 20 °C chemicalbook.com1.11 g/mL at 25 °CExpected to be around 1.0-1.1 g/mL
Refractive Index nD²⁰ 1.416 nih.govnD²⁰ 1.496Expected to be in the range of 1.49-1.51

Spectroscopic Data Interpretation (Predicted):

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group on the phenyl ring (a triplet and a quartet), aromatic protons, and the two ethoxy groups on the phosphonate moiety (two triplets and two quartets). The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the ethyl group, the aromatic ring, and the ethoxy groups. The carbon attached to the phosphorus atom would show a characteristic coupling (J-C-P).

³¹P NMR: The phosphorus-31 NMR spectrum is predicted to exhibit a single resonance, characteristic of a phosphonate, likely in the range of +15 to +25 ppm.

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the P=O stretching vibration (around 1250 cm⁻¹), P-O-C stretching (around 1020-1050 cm⁻¹), and C-H stretching of the alkyl and aromatic groups.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the interplay of the phosphonate functionality and the substituted aromatic ring. Its reactivity opens up avenues for various synthetic transformations and potential applications in materials science.

Reactivity of the Phosphonate Group

The phosphonate moiety in this compound is a versatile functional group that can participate in several important chemical reactions.

Horner-Wadsworth-Emmons Reaction

A key reaction of phosphonates is the Horner-Wadsworth-Emmons (HWE) olefination. noaa.gov This reaction involves the deprotonation of a carbon adjacent to the phosphonate group to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an alkene. noaa.gov While this compound itself does not have an alpha-methylene group suitable for direct deprotonation and subsequent HWE reaction, it serves as a precursor to such reagents. For instance, functionalization of the ethyl group or the aromatic ring could introduce a suitable handle for generating a phosphonate ylide. The HWE reaction is renowned for its high (E)-stereoselectivity in alkene formation. noaa.gov

Hydrolysis

Like other phosphonate esters, this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding (2-Ethylphenyl)phosphonic acid. chemicalbook.com This transformation is significant as phosphonic acids themselves have a wide range of applications, including as metal chelators and in the synthesis of coordination polymers.

Reactions Involving the Aromatic Ring

The 2-ethylphenyl group of the molecule can also undergo various chemical transformations, offering pathways to more complex structures.

Electrophilic Aromatic Substitution

The aromatic ring in this compound is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The phosphonate group is generally considered a meta-directing group, while the ethyl group is an ortho, para-director. The interplay of these two groups will influence the regioselectivity of the substitution.

C-H Functionalization

Recent advances in catalysis have enabled the direct functionalization of C-H bonds. The phosphonate group can act as a directing group to facilitate the ortho-C-H functionalization of the aromatic ring, allowing for the introduction of various substituents at the position adjacent to the phosphonate. This strategy provides a powerful tool for the synthesis of highly functionalized arylphosphonates.

Potential Applications in Materials Science

The unique structural features of this compound and its derivatives suggest potential applications in the field of materials science.

Ligand Synthesis for Catalysis

Arylphosphonates are valuable precursors for the synthesis of phosphine ligands, which are widely used in homogeneous catalysis. The ortho-ethyl group can provide specific steric bulk that can influence the catalytic activity and selectivity of metal complexes incorporating such ligands.

Flame Retardants

Organophosphorus compounds, including phosphonates, are known for their flame-retardant properties. The phosphorus content in this compound suggests its potential use or the use of its derivatives as flame retardants for various polymeric materials.

Analogues and Related Research

The study of analogues of this compound provides valuable context and comparative data for understanding its chemical nature. Research on closely related ortho-substituted arylphosphonates sheds light on the influence of steric and electronic factors on their synthesis and reactivity.

Diethyl phenylphosphonate

Diethyl phenylphosphonate is a closer analogue, differing only by the absence of the ortho-ethyl group. This compound has been more extensively studied, and its properties are well-documented. Comparing the reactivity of Diethyl phenylphosphonate with that of this compound would highlight the steric effects of the ortho-ethyl group on reactions such as electrophilic aromatic substitution and metal-catalyzed cross-coupling.

Research on Ortho-Substituted Arylphosphonates

Scientific literature contains numerous studies on the synthesis and reactions of various ortho-substituted arylphosphonates. This body of research is crucial for predicting the behavior of this compound. For example, studies on the Hirao cross-coupling of ortho-substituted aryl halides have shown that the steric hindrance can significantly impact reaction yields and that the choice of catalyst and ligands is critical for success. Similarly, research into the C-H functionalization of arylphosphonates has demonstrated the ability of the phosphonate group to direct substitution to the ortho position, a strategy that could be applied to further functionalize this compound.

This compound emerges as a noteworthy compound within the extensive family of organophosphorus molecules. Its structure, featuring a sterically encumbered aryl group directly attached to a phosphonate moiety, presents both synthetic challenges and opportunities. While specific experimental data for this particular compound remains elusive in publicly accessible databases, a comprehensive understanding of its probable chemical behavior can be extrapolated from the well-established chemistry of its structural analogues and the broader class of arylphosphonates.

The synthesis of this compound can be approached through classical methods such as the Michaelis-Arbuzov and Hirao reactions, as well as more contemporary strategies involving aryne chemistry. The reactivity of this compound is twofold, stemming from the versatile phosphonate group, which can undergo transformations like the Horner-Wadsworth-Emmons reaction and hydrolysis, and the substituted aromatic ring, which is amenable to electrophilic substitution and C-H functionalization.

The potential applications of this compound and its derivatives are promising, particularly in the realms of materials science and catalysis. Its structure suggests utility as a precursor for novel phosphine ligands and as a component in the development of flame-retardant materials. Further empirical investigation into the specific properties and reactivity of this compound is warranted to fully unlock its potential and contribute to the ever-expanding landscape of organophosphorus chemistry.

Chemical Reactivity and Transformation Studies of Diethyl 2 Ethylphenyl Phosphonate Derivatives

Reactions Involving the Phosphonate (B1237965) Moiety

The phosphonate group, -P(O)(OEt)₂, is the site of several important chemical transformations, including nucleophilic substitution at the phosphorus atom, conversion to other functional groups, and ester exchange reactions.

Nucleophilic Substitution at Phosphorus

Nucleophilic substitution at the phosphorus center of Diethyl (2-Ethylphenyl)phosphonate involves the displacement of one or both of the ethoxy groups by a nucleophile. These reactions typically proceed through either a concerted Sₙ2(P) mechanism or a two-step addition-elimination pathway involving a pentacoordinate intermediate. The specific mechanism can be influenced by the nature of the nucleophile, the leaving group, and the reaction conditions.

Common nucleophiles in these reactions include alkoxides, phenoxides, and amines. For instance, the reaction with a different alcohol in the presence of a base can lead to the exchange of the ethoxy groups. The reactivity of the phosphorus center is enhanced by the electron-withdrawing nature of the phosphoryl group (P=O), which polarizes the phosphorus-oxygen bonds.

While specific studies on this compound are not extensively documented in publicly available literature, the general principles of nucleophilic substitution on dialkyl arylphosphonates are well-established. For example, the reaction of a generic diethyl arylphosphonate with an alkoxide (RO⁻) would proceed as follows:

Ar-P(O)(OEt)₂ + RO⁻ → Ar-P(O)(OEt)(OR) + EtO⁻

Further reaction can lead to the disubstituted product. The stereochemical outcome of these reactions, particularly at a chiral phosphorus center, is of significant interest in organophosphorus chemistry and often proceeds with either inversion or retention of configuration depending on the reaction pathway.

Conversion to Phosphonic Acids and Salts

The ester groups of this compound can be hydrolyzed to yield (2-Ethylphenyl)phosphonic acid. This transformation is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, often employing strong acids like concentrated hydrochloric acid, proceeds by protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water. The hydrolysis occurs in a stepwise manner, first yielding the monoester and then the final phosphonic acid.

Basic hydrolysis, using aqueous solutions of alkali metal hydroxides, involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. This method typically results in the formation of the corresponding phosphonate salt, which can then be acidified to produce the free phosphonic acid.

The general reaction for the complete hydrolysis is:

Ar-P(O)(OEt)₂ + 2 H₂O → Ar-P(O)(OH)₂ + 2 EtOH

The ease of hydrolysis can be influenced by steric hindrance and the electronic effects of the substituents on the aromatic ring.

Table 1: General Conditions for Hydrolysis of Dialkyl Arylphosphonates

ReagentConditionsProduct
Concentrated HClRefluxArylphosphonic acid
Concentrated HBrRefluxArylphosphonic acid
Aqueous NaOHHeating, then acidificationArylphosphonic acid

Transesterification Processes

Transesterification is a process where the ethoxy groups of this compound are exchanged with other alkoxy groups by reacting the phosphonate with a different alcohol. This reaction is often catalyzed by either an acid or a base. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) formed as a byproduct.

For example, reaction with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would lead to the formation of Dimethyl (2-Ethylphenyl)phosphonate. This method is a versatile route for the synthesis of various phosphonate esters with different properties.

A general representation of the transesterification reaction is:

Ar-P(O)(OEt)₂ + 2 R'OH ⇌ Ar-P(O)(OR')₂ + 2 EtOH

The efficiency of the transesterification can depend on the boiling point of the alcohols and the stability of the corresponding alkoxides.

Formation of Mixed Phosphonates and Related Esters

The synthesis of mixed phosphonates, where the two ester groups are different, can be achieved through controlled, partial reaction of this compound. By using one equivalent of a different alcohol under carefully controlled conditions, it is possible to selectively replace one of the ethoxy groups, leading to the formation of an ethyl alkyl (2-Ethylphenyl)phosphonate.

Another approach involves the reaction of the corresponding phosphonic acid monochloride with an alcohol. This method provides a more direct route to unsymmetrical phosphonate esters. The synthesis of phosphonamidates and phosphonothioates can also be accomplished by reacting the appropriate phosphonic chloride with an amine or a thiol, respectively. These derivatives are of interest for their potential biological activities and as synthetic intermediates.

Reactions Involving the Aromatic Ring

The 2-ethylphenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the combined electronic and steric effects of the existing ethyl and diethylphosphonate substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The ethyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. The diethylphosphonate group, -P(O)(OEt)₂, is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the phosphoryl group.

The outcome of an EAS reaction on this compound will therefore depend on the interplay of these two directing effects. The activating ethyl group will favor substitution at the positions ortho and para to it (positions 3, 5, and 6), while the deactivating phosphonate group will direct incoming electrophiles to the positions meta to it (positions 3 and 5).

Given that the ethyl group is an activating group, it is likely to have a stronger influence on the regioselectivity of the reaction. Therefore, substitution is expected to occur predominantly at the positions activated by the ethyl group and not strongly deactivated by the phosphonate group. The most likely positions for electrophilic attack would be position 5 (meta to the phosphonate and para to the ethyl group) and position 3 (meta to the phosphonate and ortho to the ethyl group). Steric hindrance from the bulky diethylphosphonate group might disfavor substitution at the adjacent position 3.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄Diethyl (2-ethyl-5-nitrophenyl)phosphonate
BrominationBr₂, FeBr₃Diethyl (5-bromo-2-ethylphenyl)phosphonate
AcylationRCOCl, AlCl₃Diethyl (5-acyl-2-ethylphenyl)phosphonate

It is important to note that these are predicted outcomes based on general principles, and experimental verification would be necessary to determine the precise product distribution. The reaction conditions can also significantly influence the regioselectivity.

Metalation and Subsequent Functionalization

The phosphonate moiety in this compound is a powerful directed metalation group (DMG) that facilitates the deprotonation of the aromatic ring at the position ortho to the carbon-phosphorus bond. This process, typically an ortho-lithiation, is a cornerstone for introducing a wide array of electrophiles, leading to 1,2-disubstituted aromatic products. researchgate.net

The reaction is generally carried out using strong organolithium bases. The choice of base and the reaction conditions are critical for achieving high yields and regioselectivity. The use of chelating agents, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can enhance the efficacy of the organolithium base. researchgate.net The process involves two main stages: the initial removal of the ortho hydrogen by the base, followed by quenching the resulting aryl-lithium intermediate with a suitable electrophile. researchgate.net

Table 1: Representative Conditions for Metalation and Functionalization

Base/Additive Electrophile (E) Functional Group Introduced (-E)
s-BuLi / TMEDA D2O Deuterium (-D)
n-BuLi (CH3)3SiCl Trimethylsilyl (-Si(CH3)3)
t-BuLi I2 Iodine (-I)
s-BuLi / TMEDA DMF Formyl (-CHO)

This table presents plausible transformations based on general principles of ortho-lithiation of aryl phosphonates and related compounds. researchgate.netuwindsor.ca

Ortho-Directed Functionalization Reactions

Building upon the principle of directed metalation, the phosphonate group orchestrates a variety of functionalization reactions specifically at the ortho position. Beyond simple quenching with electrophiles, more complex and synthetically valuable transformations can be achieved.

A notable example is the phosphonate-directed ortho C–H borylation of aromatic phosphonates. nih.govnih.gov This method utilizes commercially available catalysts to install a boronic ester group at the position ortho to the phosphonate. nih.gov The resulting ortho-boryl aryl phosphonates are highly versatile synthetic intermediates. nih.govnih.gov The utility of these intermediates stems from the vast and well-established chemistry of aryl boronic esters, which can participate in a plethora of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form carbon-carbon or carbon-heteroatom bonds. This strategy provides a rapid entry into complex, highly-substituted phosphoarenes that are otherwise challenging to prepare. nih.gov

Transformations of the Ethyl Side Chain

The ethyl group at the 2-position of the phenyl ring offers another site for chemical modification, distinct from the aromatic ring itself. Its reactivity is dominated by the benzylic position—the carbon atom directly attached to the aromatic ring.

Oxidation Reactions

The ethyl side chain of this compound is susceptible to oxidation under treatment with strong oxidizing agents. libretexts.org This reaction specifically targets the benzylic carbon. A crucial requirement for this transformation is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com Since the ethyl group possesses two benzylic hydrogens, it readily undergoes oxidation.

The reaction typically cleaves the bond between the first and second carbon atoms of the alkyl chain, converting the benzylic carbon into a carboxylic acid. libretexts.org Therefore, oxidation of this compound yields Diethyl (2-carboxyphenyl)phosphonate.

Table 2: Conditions for Side-Chain Oxidation

Oxidizing Agent Product
Potassium Permanganate (B83412) (KMnO4) Diethyl (2-carboxyphenyl)phosphonate

This table shows expected products based on established side-chain oxidation reactions of alkylbenzenes. libretexts.orglibretexts.org

Carbon-Carbon Bond Formation

New carbon-carbon bonds can be formed at the benzylic position of the ethyl side chain. This is typically achieved by generating a carbanion at the benzylic carbon, which can then act as a nucleophile. Deprotonation at this position is more facile than at the terminal methyl group due to the resonance stabilization of the resulting anion by the adjacent phenyl ring.

While strong alkyllithium bases tend to deprotonate the aromatic ring ortho to the phosphonate, switching to lithium amide bases, such as lithium diisopropylamide (LDA), can favor benzylic lithiation. uwindsor.ca The resulting benzylic anion can then be reacted with various carbon electrophiles, such as alkyl halides or carbonyl compounds, to extend the side chain.

Heteroatom Functionalization

The benzylic position of the ethyl group can also be functionalized with heteroatoms. A common transformation is benzylic bromination, which introduces a bromine atom specifically at the carbon attached to the aromatic ring. libretexts.org This reaction is often carried out using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN). The resulting benzylic bromide is a valuable intermediate, as the bromine atom can be readily displaced by a variety of nucleophiles to introduce oxygen, nitrogen, or sulfur-containing functional groups.

Mechanistic Studies of Key Reactions

The mechanisms governing the transformations of this compound are complex and, in some cases, not fully elucidated.

Ortho-Metalation: The mechanism of ortho-lithiation remains a subject of considerable study. researchgate.net It is widely accepted that the reaction is initiated by the coordination of the organolithium reagent to the Lewis basic oxygen atom of the phosphonate group. This pre-coordination complex positions the strong base in close proximity to the ortho proton, facilitating its abstraction over other protons on the ring. uwindsor.ca The exact structure of the lithiated intermediate can be complex, potentially existing as monomers or dimeric aggregates in solution. researchgate.net

Side-Chain Oxidation: The mechanism for the oxidation of alkyl side chains with strong oxidizing agents like permanganate is described as obscure but is understood to be mechanistically intricate. libretexts.orglibretexts.org The reaction's absolute requirement for a benzylic C-H bond strongly suggests that the initial and rate-determining step involves the breaking of this bond. libretexts.orgyoutube.com The process is believed to proceed through radical intermediates, with the benzylic radical being stabilized by resonance with the aromatic ring, which explains the high regioselectivity of the attack at this position. libretexts.orglibretexts.org

Radical Reaction Pathways

The involvement of radical intermediates in the reactions of organophosphorus compounds provides a powerful avenue for the formation of new carbon-phosphorus and other bonds. While radical reactions specifically detailing this compound are not extensively documented in dedicated studies, the reactivity patterns of analogous diethyl phosphonates and other aryl phosphonates offer significant insights into the potential radical pathways available to this class of compounds.

Phosphoranyl radicals are key intermediates in these transformations. They can be generated through the addition of a radical species to the phosphorus atom of a trivalent phosphite (B83602), or through processes involving P(V) compounds. These phosphoranyl radicals can subsequently undergo fragmentation through either α-scission or β-scission pathways to generate new radical species and the final phosphonate product. nih.gov

One common method for initiating such radical reactions is through photoredox catalysis. For instance, photocatalytically generated aryl radicals can react with phosphites to form phosphonates. nih.gov Another pathway involves the generation of phosphorus-centered radicals from H-phosphonates. For example, the oxyphosphorylation of cinnamates with diethyl phosphonate has been shown to proceed through a radical process, which can be intercepted by radical trapping agents like TEMPO. rsc.org This indicates that under appropriate conditions, the P-H bond in a precursor H-phosphonate can be homolytically cleaved to generate a phosphonyl radical, which then participates in further reactions.

Furthermore, derivatives of diethyl phosphonates can serve as precursors to phosphorus-containing radicals. Diethyl 2,2-diethoxyethylphosphonate, for example, has been utilized as a reactant for the synthesis of α-phosphovinyl radicals. sigmaaldrich.com The general mechanism for radical reactions often involves hydrogen abstraction from the alkyl chains of the phosphonate. Studies on the reaction of hydroxyl radicals with simple dialkyl phosphonates, such as diethyl methylphosphonate, have shown that the primary reaction pathway involves H-abstraction from the ethyl groups, creating carbon-centered radicals. sigmaaldrich.com These radicals can then react with other species in the medium.

A summary of representative radical reactions involving phosphonates is presented in the table below.

Reaction TypeReactantsConditionsIntermediateProduct TypeRef
OxyphosphorylationDiethyl phosphonate, Ethyl cinnamateCuOTf, FeCl₃, O₂Phosphonyl radicalβ-Ketophosphonate rsc.org
DeoxygenationN-alkoxyphthalimide, P(OMe)₃Iridium(III) photocatalystPhosphoranyl radicalAlkene, Phosphate nih.gov
Aryl Radical PhosphonationAryl halide, PhosphitePhotocatalystPhosphoranyl radicalAryl phosphonate nih.gov
H-abstractionDiethyl methylphosphonate, •OHRadiolysisCarbon-centered radicalPhosphonic acid monoester sigmaaldrich.com

Rearrangement Processes

Arylphosphonates and their derivatives can undergo several types of molecular rearrangements, often promoted by strong bases. These processes can lead to the formation of new structural isomers, such as phosphinates, and are of significant synthetic utility.

A prominent example is the phosphonate-phosphinate rearrangement . This process typically involves the deprotonation of a carbon atom alpha to both the phosphonate group and another activating group, followed by migration of the phosphonate moiety. For instance, base-induced isomerization of α-heteroatom-substituted phosphonates can lead to the formation of α-hydroxy-, α-mercapto-, and α-aminophosphonates. nih.gov While this rearrangement often proceeds with retention of configuration at the migrating carbon, the configurational stability of the intermediate carbanion (e.g., a benzyllithium (B8763671) species) can influence the stereochemical outcome, sometimes leading to partial epimerization. nih.govresearchgate.net

A related rearrangement has been observed in unsymmetrical ethyl aryl (diethoxymethyl)phosphonates. In the presence of a strong base like lithium diisopropylamide (LDA), these compounds rearrange to yield ethyl (2-hydroxyaryl)(diethoxymethyl)phosphinates. nih.gov This transformation highlights the ability of the phosphonate group to migrate from an oxygen atom to a carbon atom within the same molecule.

Another well-documented rearrangement occurs during the Pudovik reaction of α-oxophosphonates with H-phosphonates or secondary phosphine (B1218219) oxides. The initial α-hydroxy-methylenebisphosphonate adduct can, under certain conditions (e.g., a higher concentration of a basic catalyst like diethylamine), rearrange to a phosphonate-phosphate structure with a >P(O)–O–CH–P(O)< skeleton. nih.govresearchgate.net The propensity for this rearrangement depends on the substituents on the oxophosphonate and the nature of the phosphorus nucleophile. nih.gov

The table below summarizes key rearrangement reactions applicable to phosphonate derivatives.

Rearrangement NameStarting Material ClassConditionsProduct ClassKey FeatureRef
Phosphonate-Phosphinate Rearrangementα-Heteroatom-substituted phosphonatesStrong base (e.g., s-BuLi)α-Substituted phosphinatesMigration of the phosphorus substituent from a heteroatom to an adjacent carbon. nih.govresearchgate.net
Aryl Phosphonate to Aryl Phosphinate RearrangementUnsymmetrical ethyl aryl (diethoxymethyl)phosphonatesLDAEthyl (2-hydroxyaryl)(diethoxymethyl)phosphinatesMigration of the phosphonate group to the aromatic ring. nih.gov
Pudovik Adduct Rearrangementα-Hydroxy-methylenebisphosphonatesBase catalyst (e.g., Diethylamine)Phosphonate-phosphatesMigration of a phosphonyl group from carbon to an adjacent oxygen. nih.govresearchgate.net

Stereochemical Aspects of Phosphonate Transformations

The phosphorus atom in this compound is prochiral. Transformation of one of the ethoxy groups or reactions involving the phosphorus center directly can lead to the formation of a P-chiral center. The stereochemical course of such reactions is crucial for applications in asymmetric catalysis and medicinal chemistry.

The synthesis of P-chiral phosphonates has been achieved with high stereoselectivity. For example, P-chiral biaryl phosphonates have been synthesized in high yields and good enantioselectivities (up to 88% ee) via a palladium-catalyzed asymmetric intramolecular cyclization. rsc.org This demonstrates that metal-catalyzed processes can effectively control the stereochemistry at the phosphorus center.

Furthermore, the stereochemistry of reactions at centers adjacent to the phosphonate group is also of great importance. Asymmetric synthesis of P(V) centers has been accomplished using chiral nucleophilic catalysis. In this approach, a racemic H-phosphinate can be coupled with an alcohol under halogenating conditions in the presence of a chiral catalyst to produce enantioenriched phosphonate products. nih.gov

Many classical organophosphorus reactions have been studied from a stereochemical perspective. For instance, the palladium-catalyzed Hirao reaction, a cross-coupling of H-phosphonate diesters with aryl halides, has been shown to proceed with retention of configuration at the phosphorus center. organic-chemistry.org Similarly, stereospecific reactions are known for nucleoside H-phosphonates, where oxidative coupling to form the internucleotide bond can proceed with high diastereoselectivity. researchgate.net The stereochemical outcome in these reactions is often dependent on the reagents, catalysts, and reaction conditions.

The table below provides examples of stereochemical control in phosphonate reactions.

ReactionSubstrate TypeCatalyst/ReagentStereochemical OutcomeRef
Asymmetric Intramolecular CyclizationDiaryl 2-bromo arylphosphonatesPalladium / P-chiral ligandHigh enantioselectivity (up to 88% ee) rsc.org
Dynamic Kinetic Asymmetric TransformationRacemic H-phosphinate, AlcoholChiral nucleophilic catalystModest enantioselectivity (up to 62% ee) nih.gov
Hirao Cross-CouplingH-phosphonate diester, Aryl halidePd(PPh₃)₄Retention of configuration at phosphorus organic-chemistry.org
Oxidative CouplingEthyl nucleoside H-phosphonate, NucleosideCondensing agentsHigh diastereoselectivity (>90:10) researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Diethyl 2 Ethylphenyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed picture of the molecular framework and the chemical environment of each atom can be constructed.

The ¹H NMR spectrum of Diethyl (2-Ethylphenyl)phosphonate is expected to exhibit distinct signals corresponding to the protons of the ethylphenyl group and the two ethoxy groups attached to the phosphorus atom.

Aromatic Protons: The four protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the ortho-substitution pattern, these protons will show complex splitting patterns arising from spin-spin coupling with each other. The proton ortho to the phosphonate (B1237965) group is expected to show an additional coupling to the ³¹P nucleus.

Ethyl Group on the Ring: The ethyl group directly attached to the aromatic ring will give rise to two signals. The methylene (B1212753) protons (-CH₂-) will appear as a quartet, split by the adjacent methyl protons, likely in the range of δ 2.5-2.8 ppm. The methyl protons (-CH₃) will appear as a triplet, split by the adjacent methylene protons, at a more upfield position, around δ 1.2-1.4 ppm.

Ethoxy Groups: The two equivalent ethoxy groups attached to the phosphorus atom will also produce two sets of signals. The methylene protons (-OCH₂-) will appear as a multiplet due to coupling with both the adjacent methyl protons and the ³¹P nucleus (a doublet of quartets), typically in the range of δ 3.9-4.2 ppm. The methyl protons (-CH₃) of the ethoxy groups will present as a triplet around δ 1.3-1.5 ppm.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic (4H)7.0 - 8.0MultipletJHH, JHP
Ar-CH₂-CH₃ (2H)2.5 - 2.8QuartetJHH
Ar-CH₂-CH₃ (3H)1.2 - 1.4TripletJHH
P-O-CH₂-CH₃ (4H)3.9 - 4.2Doublet of QuartetsJHH, JHP
P-O-CH₂-CH₃ (6H)1.3 - 1.5TripletJHH

This table is predictive and based on data from analogous compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, with its chemical shift influenced by its local electronic environment and coupling to the ³¹P nucleus.

Aromatic Carbons: The six carbons of the phenyl ring will resonate in the downfield region of the spectrum (δ 120-145 ppm). The carbon atom directly attached to the phosphorus atom (C1) is expected to show a large one-bond coupling constant (¹JCP). The other aromatic carbons will also exhibit smaller two- or three-bond couplings to phosphorus.

Ethyl Group on the Ring: The methylene carbon of the ring's ethyl group will appear around δ 25-30 ppm, while the methyl carbon will be more shielded, appearing at approximately δ 15 ppm.

Ethoxy Groups: The methylene carbons of the ethoxy groups will be found around δ 60-65 ppm and will show a two-bond coupling to the phosphorus atom (²JCP). The methyl carbons of the ethoxy groups will appear further upfield, around δ 16 ppm, with a three-bond coupling to phosphorus (³JCP).

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Predicted P-C Coupling (JCP, Hz)
C-P (Aromatic)125 - 135Large ¹JCP
Aromatic CH128 - 133Small JCP
C-C (Aromatic)140 - 145Small JCP
Ar-CH₂-CH₃25 - 30-
Ar-CH₂-CH₃~15-
P-O-CH₂-CH₃60 - 65²JCP
P-O-CH₂-CH₃~16³JCP

This table is predictive and based on data from analogous compounds.

³¹P NMR spectroscopy is a powerful technique for directly observing the phosphorus atom. In this compound, the phosphorus atom is in a phosphonate environment. The spectrum will consist of a single resonance, and its chemical shift provides valuable information about the electronic environment around the phosphorus atom. For diethyl arylphosphonates, the ³¹P chemical shift is typically observed in the range of +15 to +25 ppm (relative to 85% H₃PO₄). The signal will be a multiplet due to coupling with the neighboring protons, but it is commonly recorded with proton decoupling, resulting in a sharp singlet.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduyoutube.com For this compound, cross-peaks would be expected between the aromatic protons that are adjacent to each other, between the methylene and methyl protons of the ethyl group on the ring, and between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It would show correlations between each aromatic proton and its attached carbon, the methylene protons of the ring's ethyl group and their carbon, the methyl protons of the ring's ethyl group and their carbon, and the methylene and methyl protons of the ethoxy groups with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons of the ethoxy groups to the phosphorus atom and to the methyl carbons of the ethoxy groups. It would also show correlations from the aromatic protons to adjacent and more distant aromatic carbons, and importantly, from the aromatic protons to the carbon directly bonded to the phosphorus atom, confirming the attachment point of the phosphonate group.

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR can reveal details about the molecular packing, conformation, and intermolecular interactions in the crystalline state. For phosphonate materials, solid-state ³¹P NMR can be particularly informative, providing insights into the phosphorus environment and potential polymorphism. youtube.com Analysis of the chemical shift anisotropy can establish the connectivity within the PO₃ group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, key vibrational modes would include:

P=O Stretch: A strong absorption band is expected in the IR spectrum between 1250 and 1200 cm⁻¹, characteristic of the P=O stretching vibration in phosphonates.

P-O-C Stretch: The P-O-C linkages will give rise to strong absorptions, typically in the region of 1170-950 cm⁻¹. Asymmetric and symmetric stretching vibrations can often be distinguished.

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl and ethoxy groups will be observed in the 3000-2850 cm⁻¹ range.

C-H Bending Vibrations: Various C-H bending vibrations for both the aromatic and aliphatic parts of the molecule will appear in the fingerprint region (below 1500 cm⁻¹).

The combined information from these vibrational techniques complements the NMR data, confirming the presence of key functional groups and providing a more complete structural picture of this compound. researchgate.netnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its structural components.

Key expected vibrational modes would include:

P=O (Phosphoryl) Stretching: This is a very strong and characteristic absorption, typically appearing in the region of 1250-1200 cm⁻¹.

P-O-C (Phosphorus-Oxygen-Carbon) Stretching: These vibrations are usually observed as strong bands in the 1050-1000 cm⁻¹ region for the P-O-(C₂H₅) group.

C-H (Aromatic) Stretching: These would appear above 3000 cm⁻¹.

C-H (Aliphatic) Stretching: Vibrations from the ethyl groups (both on the phenyl ring and in the diethyl ester moiety) would be seen in the 2980-2850 cm⁻¹ range.

C=C (Aromatic) Stretching: These typically occur as a series of bands in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
P=O Stretching 1250 - 1200 Strong
P-O-C Stretching 1050 - 1000 Strong
Aromatic C-H Stretching > 3000 Medium-Weak
Aliphatic C-H Stretching 2980 - 2850 Medium-Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. For a molecule like this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-C backbone of the aromatic ring and alkyl chains.

Expected prominent Raman signals would include:

Aromatic Ring Breathing Mode: A strong, sharp band is expected around 1000 cm⁻¹.

P=O Symmetric Stretch: This vibration would also be visible, though its intensity can vary.

Aliphatic and Aromatic C-H Bending and Stretching Modes.

Studies on similar molecules, such as various plasticizers and copolymers, demonstrate the utility of Raman spectroscopy in identifying and quantifying structural features. chemicalbook.comiucr.org The analysis of Diethyl P-(cyanomethyl)phosphonate has also shown the application of FT-Raman for characterization. nih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to a higher energy excited state. The absorption of UV or visible light is characteristic of molecules containing π-electrons and heteroatoms with non-bonding electrons.

For this compound, the UV-Vis spectrum would be dominated by the electronic transitions of the substituted benzene ring. The presence of the ethyl and phosphonate groups would act as auxochromes, potentially causing a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene. The expected transitions would be π → π* transitions of the aromatic ring. Typically, substituted benzenes show a strong absorption band (E-band) below 200 nm and a weaker, more structured band (B-band) around 250-270 nm.

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are emission processes that occur after a molecule has absorbed light. Fluorescence is the rapid emission of light from an excited singlet state, while phosphorescence is a much slower emission from an excited triplet state.

The aromatic ring in this compound is the primary fluorophore/phosphorophore. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule could exhibit fluorescence. The presence of the phosphorus atom, a heavier element, could potentially enhance intersystem crossing from the singlet to the triplet state, which might lead to observable phosphorescence. Detailed studies, which are currently unavailable for this specific compound, would be required to determine its quantum yield, fluorescence/phosphorescence lifetimes, and emission spectra. Research on other organophosphorus compounds containing aromatic rings has explored these emissive properties. iucr.org

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The analysis would provide precise data on:

Bond lengths and angles: Confirming the geometry around the phosphorus center and the substitution pattern on the phenyl ring.

Conformation: Revealing the spatial orientation of the diethyl phosphonate group relative to the 2-ethylphenyl moiety.

Intermolecular interactions: Identifying how the molecules pack in the crystal lattice, including potential hydrogen bonds or van der Waals forces.

While no crystal structure for this compound is currently published, crystallographic data exists for related structures like Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, which provides insight into the molecular geometry and packing of substituted phenylphosphonates. iucr.orgiucr.org

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

For this compound (C₁₂H₁₉O₃P), the molecular weight is 242.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 242. Subsequent fragmentation would likely involve:

Loss of ethoxy groups (-OC₂H₅).

Loss of ethylene (B1197577) (C₂H₄) from the ethoxy groups, a common rearrangement for ethyl esters.

Cleavage of the P-C bond connecting the phosphonate group to the phenyl ring.

Fragmentation of the ethyl group on the phenyl ring.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways of selected ions. Mass spectrometry data is available for numerous related phosphonates, such as Diethyl ethylphosphonate and Diethyl (2-oxoethyl)phosphonate, which show characteristic fragmentation patterns for the diethyl phosphonate moiety. nih.govnih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Identity of Fragment
242 [M]⁺ (Molecular Ion)
214 [M - C₂H₄]⁺
197 [M - OC₂H₅]⁺
137 [P(O)(OC₂H₅)₂]⁺

High-Resolution Mass Spectrometry (HRMS)

The expected HRMS data for this compound would similarly show a very small mass error, typically in the parts-per-million (ppm) range, thus confirming its elemental composition of C₁₂H₁₉O₃P.

CompoundFormulaAdductCalculated Mass (m/z)Observed Mass (m/z)Reference
Diethyl phenylphosphonate (B1237145)C₁₀H₁₅O₃P[M+Na]⁺209.0338209.0340 amazonaws.com
Diethyl phenylphosphonateC₂₀H₁₉O₃P[M+Na]⁺361.0964361.0961 rsc.org
Diisopropyl phenylphosphonateC₁₂H₁₉O₃P[M+Na]⁺265.0964265.0966 amazonaws.com
Dimethyl phenylphosphonateC₈H₁₁O₃P[M+Na]⁺209.0338209.0340 amazonaws.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the fragmentation pathways of a molecule, which can help in identifying unknown compounds and confirming the structure of synthesized ones.

For this compound, the fragmentation pattern is expected to be influenced by the presence of the ethyl group on the phenyl ring. General fragmentation pathways for diethyl phenylphosphonates include the loss of ethylene from the ethoxy groups, followed by further fragmentation of the phosphonate core and the aromatic ring. The presence of the ortho-ethyl group may lead to specific fragmentation patterns, such as a characteristic loss of a methyl radical followed by rearrangements.

While specific MS/MS data for this compound is not available in the reviewed literature, the fragmentation of similar aromatic phosphonates suggests that the primary fragmentation would involve the cleavage of the P-O and C-O bonds of the diethyl phosphonate moiety.

Expected Fragmentation Pathways for this compound:

Loss of Ethylene: The initial fragmentation would likely involve the neutral loss of ethylene (C₂H₄) from one of the ethoxy groups, a common fragmentation for ethyl esters.

Cleavage of the P-C Bond: Fragmentation of the bond between the phosphorus atom and the phenyl ring would result in ions corresponding to the diethyl phosphonate group and the ethylphenyl cation.

Rearrangements: The presence of the ortho-ethyl group could facilitate rearrangements, potentially leading to the formation of a stable tropylium-like ion.

Advanced Characterization for Material Applications

Beyond molecular identification, advanced characterization techniques are crucial for understanding the properties of this compound when used in material applications.

Electron diffraction is a powerful technique for determining the crystal structure of materials, particularly for microcrystalline or nanocrystalline samples that are too small for conventional X-ray diffraction. If this compound were to be used in the formation of crystalline materials or as a component in a composite material, electron diffraction could provide invaluable information about its solid-state structure. This technique can reveal details about the packing of the molecules in the crystal lattice, which in turn influences the material's physical properties. For aromatic phosphonates, which have shown potential as emitters in organic light-emitting diodes, understanding the crystalline structure through electron diffraction is key to optimizing their performance. researchgate.net

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions and physical changes in materials under operational conditions. For applications involving this compound, such as its use as a retarder in cement formulations or as a ligand in catalysis, in situ techniques are essential for understanding its mechanism of action. nih.gov

For example, in situ Fourier-transform infrared (FTIR) spectroscopy could be used to monitor the interactions of the phosphonate group with other components in a mixture, providing insights into the chemical bonds that are formed or broken during a process. rsc.org Similarly, in situ X-ray diffraction could track changes in the crystalline structure of a material as it is being processed or as it ages. nih.gov These techniques provide dynamic information that is often missed by ex situ characterization methods. The application of in situ spectroscopy is crucial for developing a deeper understanding of how this compound functions in complex systems and for optimizing its performance in various material applications. in-situ.comin-situ.com

Computational and Theoretical Investigations of Diethyl 2 Ethylphenyl Phosphonate

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (T) and ab initio methods, are powerful tools for elucidating the properties of Diethyl (2-Ethylphenyl)phosphonate at the atomic and molecular level. These methods allow for a detailed examination of the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Conformational analysis is also crucial for this molecule due to the rotational freedom around several single bonds, such as the P-C and C-C bonds of the ethyl and phenyl groups. Different conformations, or rotamers, can exhibit varying energy levels, and identifying the global minimum energy conformer is key to understanding the molecule's predominant structure.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Understanding the electronic structure of this compound is fundamental to predicting its chemical behavior. Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this investigation. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the distribution of the HOMO and LUMO orbitals would likely show the HOMO localized on the electron-rich phenyl ring and the phosphonate (B1237965) oxygen atoms, while the LUMO might be distributed over the phosphorus atom and the aromatic ring. This distribution highlights the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative HOMO-LUMO Data for a Phosphonate Compound (Note: This table is illustrative and based on general findings for phosphonate compounds, not specific experimental data for this compound.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Calculation of Global Reactivity Descriptors (Chemical Hardness, Electrophilicity)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A higher value of chemical hardness indicates greater stability and lower reactivity. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. A higher electrophilicity index points to a greater capacity to act as an electrophile. researchgate.net

These descriptors are valuable for comparing the reactivity of this compound with other related compounds and for understanding its potential role in chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors for a Phosphonate Compound (Note: This table is illustrative and based on general findings for phosphonate compounds, not specific experimental data for this compound.)

DescriptorFormulaIllustrative Value
Chemical Hardness (η)(ELUMO - EHOMO) / 22.65 eV
Chemical Softness (S)1 / η0.38 eV-1
Electronegativity (χ)-(EHOMO + ELUMO) / 23.85 eV
Electrophilicity Index (ω)χ2 / (2η)2.79 eV

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the compound's structure.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts can then be compared with experimental data to validate the proposed structure and assign the observed signals to specific atoms in the molecule. For complex molecules, this can be particularly helpful in resolving ambiguities in spectral interpretation.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Phosphonate (Note: This table is illustrative and based on general findings for phosphonate compounds, not specific experimental data for this compound.)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1135.2134.8
C2129.8129.5
C3128.5128.2
P-C35.1 (d, JP-C = 140 Hz)34.7 (d, JP-C = 138 Hz)
O-CH263.5 (d, JP-O-C = 6 Hz)63.1 (d, JP-O-C = 7 Hz)
CH316.4 (d, JP-O-C-C = 5 Hz)16.2 (d, JP-O-C-C = 6 Hz)

Simulated Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Theoretical calculations can simulate the vibrational spectra of this compound by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations are based on the second derivatives of the energy with respect to the atomic coordinates.

The simulated spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net This comparison is crucial for a complete understanding of the molecule's vibrational properties and for confirming its structural features. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for systematic errors in the computational methods.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative and based on general findings for phosphonate compounds, not specific experimental data for this compound.)

Vibrational ModeCalculated Frequency (cm⁻¹)
P=O stretch1250
P-O-C stretch1030
C-H (aromatic) stretch3050
C-H (aliphatic) stretch2980
C=C (aromatic) stretch1600, 1480

UV-Vis Absorption Spectra Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to simulate the electronic absorption spectra of molecules. researchgate.net This approach calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations are typically performed on a geometry that has been optimized using a standard DFT method, such as B3LYP with a 6-311++G(d,p) basis set.

The simulations can be conducted in the gas phase or, more realistically, by incorporating a solvent model like the Polarizable Continuum Model (PCM) to account for the influence of the solvent environment on the electronic transitions. researchgate.net The predicted spectrum for this compound is expected to show characteristic absorptions arising from π→π* transitions within the ethylphenyl aromatic ring and n→π* transitions involving the non-bonding electrons of the phosphoryl oxygen. A comparison between theoretical and experimental spectra can provide validation for the computational model and detailed insights into the nature of the electronic transitions. researchgate.net

Table 1: Simulated UV-Vis Absorption Data for this compound (Hypothetical Data)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S12750.098HOMO -> LUMO (π→π)
S0 → S22300.154HOMO-1 -> LUMO (π→π)
S0 → S32150.045HOMO-2 -> LUMO (n→π*)

Note: This data is representative and intended for illustrative purposes.

Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, offering a detailed understanding of reaction pathways, intermediate stabilities, and the structures of transition states. For this compound, these methods can be applied to various reactions, such as electrophilic aromatic substitution, coupling reactions at the phenyl ring, or nucleophilic substitution at the phosphorus center.

The transition state (TS) represents the highest energy point along the minimum energy path of a reaction coordinate, and its characterization is fundamental to understanding reaction kinetics. Computationally, a TS is located as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction, such as the final step in a Michaelis-Arbuzov reaction to form a phosphonate, DFT calculations can be used to optimize the geometries of the reactants, the transition state, and the products. youtube.com The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants. Intrinsic Reaction Coordinate (IRC) calculations are subsequently performed to confirm that the identified transition state correctly connects the reactant and product states.

Table 2: Hypothetical Energetic Data for a Reaction Involving this compound

SpeciesRelative Electronic Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.000
Transition State+22.51
Products-15.80

Note: This data is representative and intended for illustrative purposes.

Energy Decomposition Analysis (EDA) is a method used to dissect the interaction energy (ΔE_int) between molecular fragments into physically meaningful components. researchgate.netsemanticscholar.org This provides deep insight into the nature of the chemical bond or intermolecular interaction. A common EDA scheme partitions the interaction energy into three main terms:

ΔE_elstat: The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

ΔE_Pauli: The Pauli repulsion, arising from the destabilizing interaction between electrons of the same spin (also known as exchange-repulsion).

ΔE_orb: The orbital interaction (covalent) energy, which accounts for charge transfer, polarization, and the mixing of orbitals between the fragments. researchgate.net

In the context of a reaction involving this compound, EDA can be applied to the transition state to understand the forces governing bond formation or cleavage.

Table 3: Hypothetical Energy Decomposition Analysis for a Transition State Complex (kcal/mol)

Energy TermValuePercentage of Total Attraction
Interaction Energy (ΔE_int)-25.0-
Electrostatic (ΔE_elstat)-45.555.0%
Pauli Repulsion (ΔE_Pauli)+57.8-
Orbital Interaction (ΔE_orb)-37.345.0%
Total Energy (ΔE) -15.0 -

Note: This data is representative and intended for illustrative purposes. The total energy includes the deformation/strain energy.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful framework for analyzing reaction barriers. rsc.orgpkusz.edu.cn It decomposes the total energy of a reacting system (ΔE) along the reaction coordinate into two components:

Strain Energy (ΔE_strain): The energy required to deform the reactants from their equilibrium geometry into the geometry they adopt at a specific point along the reaction coordinate.

Interaction Energy (ΔE_int): The actual interaction energy between the deformed reactants. rsc.org

The activation energy (ΔE‡) is therefore the sum of the strain and interaction energies at the transition state (ΔE‡ = ΔE_strain‡ + ΔE_int‡). This model helps to identify whether a reaction barrier is high due to excessive strain required to reach the transition state geometry or due to poor interaction between the reacting fragments. nih.gov

Table 4: Hypothetical Activation Strain Model Analysis at the Transition State (kcal/mol)

Energy ComponentValue
Activation Energy (ΔE‡)+22.5
Strain Energy (ΔE_strain‡)+35.0
Interaction Energy (ΔE_int‡)-12.5

Note: This data is representative and intended for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that provides detailed information on the conformational dynamics and thermodynamic properties of the system.

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape in a solution. The simulation would typically place a single molecule of the phosphonate in a box filled with explicit solvent molecules (e.g., water or an organic solvent) and run for a duration of nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal:

The preferred rotational conformations (rotamers) around the P-C and C-C single bonds.

The flexibility of the ethyl and phosphonate groups.

The nature and lifetime of interactions between the solute and solvent molecules.

The distribution of key dihedral angles, which helps to characterize the dominant conformations present in the solution. nih.gov

Table 5: Hypothetical Population of Key Dihedral Angle Conformations in Solution

Dihedral AngleDescriptionConformationPopulation (%)
C(phenyl)-C(phenyl)-C-PPhenyl-Ethyl TorsionAnti-periplanar65%
C(phenyl)-C(phenyl)-C-PPhenyl-Ethyl TorsionGauche35%
C-P-O-CPhosphonate Ester TorsionTrans80%
C-P-O-CPhosphonate Ester TorsionGauche20%

Note: This data is representative and intended for illustrative purposes.

Interactions with Solvents and Other Molecules

The interaction of a solute molecule with its solvent environment is crucial in determining its reactivity, stability, and conformational preferences. For phosphonates like this compound, the polarity of the solvent and its ability to form hydrogen bonds are expected to play a significant role. The phosphoryl group (P=O) is a key site for intermolecular interactions, acting as a hydrogen bond acceptor.

Theoretical studies on similar phosphonate esters have shown that solvent effects can dramatically influence reaction mechanisms and rates. For instance, the alkaline hydrolysis of phosphonate esters shows a significant dependence on the composition of aqueous-organic solvent mixtures. The rate of hydrolysis of bis(p-nitrophenyl) phosphate, for example, decreases in the presence of organic co-solvents like DMSO, dioxane, and acetonitrile (B52724) up to a certain concentration, after which the rate increases sharply. This behavior is attributed to complex solvation-desolvation phenomena of the reactants and the transition state.

In the case of this compound, it can be inferred that polar protic solvents, such as water and alcohols, would engage in hydrogen bonding with the phosphoryl oxygen. In contrast, aprotic polar solvents like DMSO would interact primarily through dipole-dipole interactions. These interactions can be modeled computationally to predict the solvation free energy and to understand the conformational landscape of the molecule in different solvent environments. The ethylphenyl group introduces a nonpolar region to the molecule, suggesting that it may exhibit amphiphilic behavior in certain solvent systems.

Solvent TypePredominant Interaction with Phosphoryl GroupExpected Effect on Conformation
Polar Protic (e.g., Water, Methanol)Hydrogen BondingStabilization of conformations that expose the P=O group
Polar Aprotic (e.g., DMSO, Acetonitrile)Dipole-Dipole InteractionsModerate stabilization of polar conformers
Nonpolar (e.g., Hexane, Toluene)van der Waals ForcesPreference for conformations that minimize the overall dipole moment

Crystal Packing and Intermolecular Interactions

The solid-state structure of a molecule is governed by the intricate balance of various intermolecular forces that dictate how the molecules arrange themselves in a crystal lattice. For this compound, we can anticipate a rich variety of such interactions.

Detailed crystallographic studies on analogous compounds, such as Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, reveal the prevalence of such C-H···O interactions. iucr.orgiucr.org In the crystal structure of this related compound, heterodimers are formed and stabilized by multiple C-H···O hydrogen bonds involving the methylene (B1212753) groups of the ethyl esters and the phosphoryl oxygen. iucr.orgiucr.org These dimers then form extended chains along a crystallographic axis, further stabilized by additional C-H···O bridges. iucr.orgiucr.org

Based on this, a theoretical model for the crystal packing of this compound would likely involve similar C-H···O hydrogen bonds. The methylene and methyl hydrogens of the diethyl phosphonate moiety, as well as the hydrogens of the ethylphenyl group, could all act as donors to the phosphoryl oxygen of neighboring molecules. A representative table of potential hydrogen bond geometries, based on the analysis of Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, is presented below. iucr.orgiucr.org

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)
C(methylene)-HO=P~0.99~2.4-2.6~3.3-3.5~150-170
C(methyl)-HO=P~0.98~2.5-2.7~3.4-3.6~140-160
C(aromatic)-HO=P~0.95~2.6-2.8~3.5-3.7~130-150

Note: The data in this table is hypothetical for this compound and is based on crystallographic data from the analogous compound, Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate. iucr.orgiucr.org

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions in molecular systems. scielo.org.mx It is based on the electron density and its derivatives, providing a graphical representation of regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion. scielo.org.mx

For this compound, an NCI analysis would be expected to reveal several key features:

Hydrogen Bonds: The C-H···O interactions discussed previously would appear as distinct, disc-shaped isosurfaces between the hydrogen donors and the phosphoryl oxygen acceptor. The color of these surfaces would indicate the strength of the interaction.

Steric Repulsion: Regions of steric clash, for instance, between bulky groups, would be identifiable by a different color and shape of the isosurface, indicating repulsive interactions.

Theoretical investigations on similar molecular systems demonstrate that NCI analysis, often complemented by Hirshfeld surface analysis, provides a detailed and intuitive picture of the intermolecular interactions that govern crystal packing. nih.govnih.gov

Advanced Synthetic Applications and Functional Material Precursors Based on Diethyl 2 Ethylphenyl Phosphonate

Role as a Versatile Synthetic Building Block

The diethyl phosphonate (B1237965) functional group is a cornerstone in synthetic chemistry, enabling the construction of more complex phosphorus-containing molecules. Diethyl (2-ethylphenyl)phosphonate is thus a valuable starting material for creating a library of derivatives with potential applications in materials science and medicinal chemistry.

Precursor to Phosphines and Phosphine (B1218219) Oxides

The transformation of phosphonates into phosphines and phosphine oxides is a fundamental process for accessing important classes of ligands and organocatalysts.

Phosphine Oxides: Diethyl arylphosphonates can be converted to diaryl or alkyl-aryl phosphine oxides. A common method involves the reaction of the phosphonate with Grignard reagents. In a hypothetical reaction, this compound could react with an excess of an aryl or alkyl Grignard reagent (e.g., Phenylmagnesium bromide or Methylmagnesium bromide) to replace the two ethoxy groups, yielding a tertiary phosphine oxide. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through nucleophilic substitution at the phosphorus center. The presence of the 2-ethyl group on the phenyl ring may introduce steric hindrance, potentially influencing the reaction rate and yield. organic-chemistry.org

Phosphines: The reduction of tertiary phosphine oxides is a standard method for the synthesis of tertiary phosphines. nih.govliv.ac.ukorganic-chemistry.org Following the synthesis of a tertiary phosphine oxide from this compound, reduction can be achieved using various reducing agents, such as silanes (e.g., tetramethyldisiloxane (TMDS)) in the presence of a catalyst like titanium(IV) isopropoxide. organic-chemistry.org This two-step sequence provides a pathway to (2-Ethylphenyl)diorganophosphines, which are valuable as ligands in transition-metal catalysis.

PrecursorReagentProduct ClassPotential Application
This compound1. Aryl/Alkyl Grignard Reagent2. Reducing Agent (e.g., TMDS)Tertiary PhosphineLigand in Catalysis
This compoundAryl/Alkyl Grignard ReagentTertiary Phosphine OxideSynthetic Intermediate

Synthesis of Phosphonamidates and Phosphonothioates

Phosphonamidates and phosphonothioates are analogues of phosphonates with significant biological and chemical interest. They can be synthesized from diethyl phosphonates through the substitution of one or both ethoxy groups. nih.gov

Phosphonamidates: A modern approach to synthesizing phosphonamidates involves the activation of the diethyl phosphonate with an activating agent like triflic anhydride, followed by reaction with an amine. nih.gov This method allows for the modular and chemoselective synthesis of mono-substituted phosphonamidates. For this compound, this would involve the replacement of one ethoxy group with an amino group, yielding an ethyl (2-ethylphenyl)phosphonamidate. This transformation is valuable for creating peptide analogues and other bioactive molecules. nih.govnih.gov

Phosphonothioates: Similarly, phosphonothioates can be prepared by reacting the activated phosphonate with a thiol. nih.gov This reaction introduces a sulfur atom into the phosphonate backbone, leading to compounds with distinct chemical properties. The synthesis of S-alkyl or S-aryl (2-ethylphenyl)phosphonothioates from this compound could be achieved using this methodology, providing access to precursors for agrochemicals or materials with specific metal-binding properties. sci-hub.se

NucleophileResulting Functional GroupProduct Name (General)
Primary/Secondary Amine (R¹R²NH)PhosphonamidateEthyl N,N-R¹R²-(2-ethylphenyl)phosphonamidate
Thiol (R³SH)PhosphonothioateO-Ethyl S-R³ (2-ethylphenyl)phosphonothioate

Chiral Synthesis and Asymmetric Transformations

The development of stereoselective reactions is a major goal in organic synthesis. While specific examples involving this compound are not prominent in the literature, the general principles of asymmetric synthesis can be applied to its potential transformations.

Diastereoselective Reactions

Diastereoselective reactions could be envisaged by introducing a chiral auxiliary into the this compound molecule. For example, transesterification of one of the ethyl groups with a chiral alcohol (e.g., (-)-menthol) would generate a diastereomeric mixture of phosphonates. These diastereomers could potentially be separated and used in subsequent reactions, where the chiral auxiliary could direct the stereochemical outcome of transformations at a different part of the molecule.

Another potential diastereoselective reaction is the 1,3-dipolar cycloaddition. For example, a nitrone bearing the (2-ethylphenyl)phosphonate group could react with an alkene to form isoxazolidine (B1194047) products. The facial selectivity of the cycloaddition would be influenced by the bulky phosphonate group, potentially leading to a high diastereomeric excess. nih.gov

Enantioselective Synthesis via Catalytic Approaches

Catalytic enantioselective synthesis represents a powerful tool for generating chiral molecules. While reactions directly on the aromatic ring of this compound are challenging to render enantioselective, transformations of derivatives are more feasible.

For instance, if a ketone functionality were introduced onto the phenyl ring (e.g., creating a diethyl (2-ethyl-X-acetylphenyl)phosphonate), its asymmetric reduction using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) would yield a chiral alcohol with high enantiomeric excess.

Furthermore, α-ketophosphonates derived from the phosphonate moiety can undergo enantioselective reactions. For example, an organocatalytic cross-aldol reaction between an α-ketophosphonate and a ketone, catalyzed by L-proline, can produce tertiary α-hydroxy phosphonates with high enantioselectivity. nih.gov While this would require modification of this compound, it highlights a pathway to chiral products originating from a phosphonate scaffold.

Asymmetric StrategyReaction TypePotential Chiral Product
Chiral AuxiliaryNucleophilic SubstitutionDiastereomerically pure phosphonate derivatives
Catalytic Asymmetric ReductionReduction of a ketone derivativeEnantiomerically enriched hydroxy-phosphonate
OrganocatalysisAldol reaction of a keto-phosphonate derivativeEnantiomerically enriched α-hydroxy phosphonate

Application in Catalysis

The unique electronic and coordination properties of the phosphonate group in this compound and related compounds allow for their application in various catalytic processes. These compounds can act as ligands for transition metals or as components in purely organic catalytic systems, influencing the efficiency and selectivity of chemical transformations.

Ligands for Transition Metal Catalysis

While direct applications of this compound as a ligand in transition metal catalysis are not extensively documented in mainstream literature, the broader class of aryl phosphonates serves as a significant precursor and structural motif in ligand design. The phosphonate group can act as a directing group in C-H activation and borylation reactions, facilitating the synthesis of more complex, substituted phosphoarenes that can then be used as ligands. wikipedia.org For instance, palladium-catalyzed coupling reactions of aryl imidazolylsulfonates with H-phosphonate diesters provide an efficient route to arylphosphonates. epj-conferences.org

Furthermore, phosphonate-substituted phenanthroline ligands have been successfully incorporated into ruthenium(II) complexes. These complexes have demonstrated utility as reusable photoredox catalysts, for example, in the nitromethylation and phosphonylation of N-phenyl-1,2,3,4-tetrahydroisoquinoline. nih.gov This highlights the potential for aryl phosphonates to be integrated into larger, multidentate ligand frameworks, where the phosphonate moiety can influence the electronic properties and stability of the metal complex. The synthesis of such functionalized ligands often involves multi-step processes where a precursor like this compound could be envisioned as a starting material.

Catalyst SystemApplicationReference
Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligandsReusable photoredox catalysis nih.gov
Palladium catalysts with phosphonate directing groupsC-H borylation of aromatic phosphonates wikipedia.org
Palladium catalystsCoupling of aryl imidazolylsulfonates with H-phosphonate diesters epj-conferences.org

Components in Organocatalytic Systems

In the realm of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, phosphonates have emerged as important components. Diethyl phosphonate, a related compound, has been employed as a pronucleophile in phosphine-catalyzed α-umpolung reactions. d-nb.info These reactions invert the typical reactivity of a functional group, enabling novel bond formations. Organocatalysis offers a metal-free alternative for many chemical transformations, and the development of new organocatalysts is a vibrant area of research. researchgate.net

The reactivity of the P-H bond in dialkyl phosphonates allows for their addition across unsaturated bonds in reactions catalyzed by organic bases or nucleophiles. While specific examples detailing the use of this compound in such systems are sparse, the fundamental reactivity of the phosphonate group suggests its potential as a precursor or direct participant in various organocatalytic transformations. For example, phosphine organocatalysis has been shown to be effective in various reactions, including Michael additions and cycloadditions. d-nb.info

Organocatalytic Reaction TypeRole of PhosphonateKey FeaturesReference
Phosphine-catalyzed α-umpolungPronucleophileGeneration of bisphosphonate or phosphonate compounds. d-nb.info
Amino-organocatalyzed synthesis of 3-pyridylphosphonatesReactant (from vinylphosphonates)Transition metal-free synthesis of multi-substituted phosphorylated pyridines.

Precursors for Functional Materials

The incorporation of phosphonate moieties into larger molecular architectures is a key strategy for developing new functional materials with tailored properties. These properties can include flame retardancy, ion exchange capabilities, and specific optical or electronic characteristics. This compound can serve as a valuable precursor for such materials.

Integration into Polymer Architectures

The integration of phosphonate groups into polymer structures can be achieved through the polymerization of phosphonate-containing monomers. A common strategy involves the synthesis of vinyl-functionalized phosphonates, such as diethyl-p-vinylbenzyl phosphonate, which can then undergo free-radical polymerization. researchgate.netresearchgate.net This approach allows for the creation of polymers with phosphonate groups tethered to the main chain. Such polymers have been investigated as precursors for ion-exchange membranes in fuel cells due to their good thermal stability. researchgate.netresearchgate.net

Copolymers containing diethyl vinyl phosphonate have also been synthesized with monomers like styrene (B11656) and methyl methacrylate (B99206) to enhance the flame retardancy of the resulting materials. youtube.com The presence of phosphorus in the polymer matrix can interrupt the combustion cycle in both the gas and condensed phases. The reactivity of vinyl phosphonate monomers in radical copolymerization is an active area of research, with the position of the phosphonate group influencing the monomer's reactivity. osti.gov

Polymer SystemMonomer(s)ApplicationReference
Poly(diethyl-p-vinylbenzyl phosphonate)Diethyl-p-vinylbenzyl phosphonatePrecursor for ion-exchange membranes researchgate.netresearchgate.net
Copolymers with diethyl vinyl phosphonateDiethyl vinyl phosphonate, Styrene, Methyl MethacrylateFlame retardancy youtube.com
Sidechain phosphorus-containing polyacidsVarious phosphonated methacrylates and styrenesDiverse applications due to acidity and biocompatibility researchgate.net

Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Phosphonic acids, which can be derived from phosphonate esters like this compound through hydrolysis, are excellent linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.org The phosphonate group can coordinate to metal ions in various modes, leading to a rich structural diversity, from 0D molecular compounds to 3D extended networks. These materials are of interest for applications in gas storage, catalysis, and as magnetic materials.

The use of bisphosphonate ligands has led to the synthesis of novel layered and chain-like coordination polymers with divalent metals such as zinc, cobalt, and manganese. The choice of solvent and reaction conditions can significantly influence the final structure and the protonation state of the ligand. The high thermal and chemical stability of many metal phosphonates makes them attractive alternatives to carboxylate-based MOFs.

MOF/Coordination Polymer SystemLigand TypeMetal Ion(s)Structural FeaturesReference
Lanthanide-organic frameworksBiphenyl tetraphosphonateLanthanides (e.g., Eu)Layered or 3D networks with photoluminescent properties rsc.org
Divalent metal phosphonatesDipiperidine-based bisphosphonateZn(II), Co(II), Mn(II), Sn(II)Layered, chain, and 3D structures
Phosphonate MOFs (e.g., TUB75)Naphthalenediphosphonic acidCopper(II)1D inorganic building units, semiconducting and magnetic properties d-nb.info

Role in Semiconductor Technologies (e.g., OLEDs)

While there is no direct evidence of this compound being used in commercial semiconductor devices, the broader class of organophosphorus compounds, including phosphonates and phosphine oxides, is playing an increasingly important role in the development of materials for organic electronics. The electron-withdrawing nature of the phosphonate and phosphine oxide groups can be harnessed to create electron-transporting materials, which are crucial components in organic light-emitting diodes (OLEDs). researchgate.net

Phosphonate metal-organic frameworks (MOFs) have been identified as a novel family of semiconductors. d-nb.info For example, a copper-based phosphonate MOF, TUB75, exhibits semiconducting properties with directional electrical conductivity. d-nb.info Additionally, phosphonic acids are used to create self-assembled monolayers (SAMs) that can function as interfacial layers in perovskite LEDs (PeLEDs) and organic solar cells, improving charge injection and passivating defects. researchgate.net Quantum-sized semiconductor particles have also been grown within the layers of metal phosphonate host lattices, demonstrating the potential of these materials as templates for creating nanoscale semiconductor structures. researchgate.net Although the direct application of this compound in OLEDs has not been reported, its derivatives, particularly after conversion to the corresponding phosphonic acid, could potentially be integrated into these advanced material architectures.

Material TypeRole in Semiconductor TechnologyKey PropertiesReference(s)
Phosphonate Metal-Organic Frameworks (MOFs)Novel semiconductorsTunable electronic properties, directional conductivity d-nb.info
Phosphine OxidesElectron-transporting materials in OLEDsHigh electron affinity due to the P=O group researchgate.net
Phosphonic Acid-Based Self-Assembled Monolayers (SAMs)Interfacial modifiers in PeLEDs and organic solar cellsImproved charge injection, defect passivation researchgate.net
Layered Metal PhosphonatesHost lattices for quantum-sized semiconductor particlesTemplating the growth of nanoscale semiconductors researchgate.net

Future Research Directions and Emerging Opportunities for Diethyl 2 Ethylphenyl Phosphonate Chemistry

Development of Highly Efficient and Sustainable Synthetic Protocols

The synthesis of arylphosphonates, including Diethyl (2-ethylphenyl)phosphonate, has traditionally relied on methods like the Michaelis-Arbuzov and Michaelis-Becker reactions. frontiersin.org However, these classic routes often require harsh conditions, pre-functionalized starting materials, and can be limited by the availability of those precursors. nih.gov The future of its synthesis lies in developing protocols that are not only high-yielding but also economically and environmentally sustainable.

Key areas of development include:

Catalyst-Mediated C-P Bond Formation: Research is moving towards transition-metal-catalyzed cross-coupling reactions that form the crucial C-P bond with high efficiency and atom economy. organic-chemistry.org Palladium and copper catalysts, for instance, have shown promise in coupling various P(O)-H compounds with aryl halides or their equivalents under mild conditions. organic-chemistry.org

Green Solvents and Catalytic Systems: A significant push is being made to replace volatile and toxic organic solvents. Systems using polyethylene (B3416737) glycol (PEG) as a benign solvent, coupled with catalysts like potassium iodide (KI), have been shown to be effective for synthesizing benzyl (B1604629) phosphonates at room temperature and could be adapted for arylphosphonates. frontiersin.org

Energy-Efficient Methodologies: Microwave-assisted synthesis represents a promising avenue for accelerating reactions and reducing energy consumption. mdpi.com This technique has been successfully used for the transesterification of phosphonates, offering short reaction times and often cleaner product profiles. mdpi.com

Future protocols will likely focus on direct C-H functionalization, avoiding the need for pre-activated aromatic rings, and employing earth-abundant metal catalysts to enhance sustainability.

Table 1: Comparison of Synthetic Protocols for Phosphonates

Method Typical Conditions Advantages Disadvantages
Michaelis-Arbuzov Heat (120-160 °C) Broad scope High temperatures, potential side reactions
Pd-Catalyzed Cross-Coupling Pd catalyst, base, solvent High yields, good functional group tolerance Cost of palladium, ligand sensitivity
Cu-Catalyzed Cross-Coupling Cu catalyst, ligand, base Lower cost than palladium, mild conditions Can require specific ligands
PEG/KI System Room temperature, PEG-400 Sustainable, mild, avoids toxic solvents Primarily demonstrated for benzyl halides

| Microwave-Assisted | Microwave irradiation | Rapid heating, shorter reaction times | Specialized equipment required |

Exploration of Novel Reactivity and Functionalization Pathways

Beyond its synthesis, the reactivity of the this compound molecule itself offers fertile ground for research. The phosphonate (B1237965) group is not merely a passive moiety; it can be leveraged to direct further chemical transformations, leading to complex and valuable molecules.

A particularly promising area is phosphonate-directed C-H activation . Recent studies have demonstrated that the phosphonate group can act as an effective directing group for the ortho C-H borylation of aromatic phosphonates. nih.gov This strategy provides a direct route to ortho-functionalized arylphosphonates, which are otherwise challenging to synthesize. nih.gov This pathway opens the door to a vast array of derivatives, as the newly installed boronic ester can be readily converted into various other functional groups.

Scheme 1: Proposed Phosphonate-Directed C-H Borylation of this compound

Generated code

This reaction would allow for the introduction of functional groups at the position ortho to the phosphonate, enabling the synthesis of highly substituted phosphoarenes. nih.gov

Further research will likely explore:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Utilizing the phosphonate itself as a leaving group or coupling partner in reactions like the Suzuki, Negishi, and Kumada couplings to form new C-C, C-N, or C-S bonds. nih.gov

Asymmetric Transformations: Developing enantioselective reactions to create chiral phosphonates, which are of significant interest in medicinal chemistry and materials science. nih.gov

Derivatization of the Ethyl Groups: Exploring reactions of the ethyl groups on the phosphorus atom to create phosphonate prodrugs or modify material properties. nih.gov

Integration into Advanced Smart Materials and Responsive Systems

The unique electronic and coordination properties of the phosphonate group make this compound and its derivatives attractive building blocks for advanced materials. "Smart materials" that respond to external stimuli are a key area of opportunity.

Sensors: Organophosphorus compounds are the basis for highly sensitive detectors for nerve agents and pesticides. nih.gov Future research could integrate this compound derivatives into responsive hydrogels or onto nanoparticle surfaces to create selective electrochemical or fluorescent sensors. nih.govresearchgate.netacs.org The principle often involves the inhibition of an enzyme like acetylcholinesterase or direct binding to a recognition element, which triggers a measurable signal. nih.govresearchgate.net

Electrolytes for Batteries: Phosphonate-based molecules have been investigated as flame-retardant and performance-enhancing electrolyte additives for lithium-ion batteries. A recent study showed that Diethyl(thiophen-2-ylmethyl)phosphonate significantly improved the capacity retention and thermal stability of high-voltage batteries. rsc.org The specific structure of this compound could be tailored for similar applications.

Metal-Organic Frameworks (MOFs): Phosphonic acids are used as linkers to build robust MOFs. mdpi.com Hydrolysis of this compound could yield (2-Ethylphenyl)phosphonic acid, which could then be used to construct porous frameworks for gas sorption, catalysis, or drug delivery. mdpi.com

Table 2: Potential Applications of this compound in Advanced Materials

Material Type Potential Role of Phosphonate Target Application
Responsive Hydrogels Functional monomer or cross-linker Chemical sensors, drug delivery researchgate.net
Electrolyte Additives Flame retardant, SEI film former High-voltage lithium-ion batteries rsc.org

| Metal-Organic Frameworks | Organic linker | Gas storage, separation, catalysis mdpi.com |

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The full potential of this compound will be realized through collaborations that bridge traditional scientific divides. Its unique properties make it a valuable tool in diverse fields.

Medicinal Chemistry: Phosphonates are well-known as non-hydrolyzable mimics of phosphates, making them effective enzyme inhibitors. nih.gov Research at the intersection of organic synthesis and biology could explore derivatives of this compound as potential therapeutic agents. While many current phosphonate drugs are nucleoside analogs, the principles could be extended to other enzyme systems. nih.govresearchgate.net

Materials Science and Electrochemistry: The development of new sensors and battery electrolytes requires a deep understanding of solid-state chemistry, electrochemistry, and materials characterization. acs.orgrsc.org Collaborative efforts are essential to design, synthesize, and test phosphonate-based materials for these applications.

Inorganic Chemistry: The formation of metal phosphonate materials, from simple coordination polymers to complex MOFs, is a classic example of interdisciplinary research. mdpi.com The synergy between the organic chemistry of the phosphonate ligand and the inorganic chemistry of the metal center dictates the structure and function of the final material. mdpi.com

Application of Machine Learning and AI in Design and Synthesis

The era of "Industry 4.0" is bringing the power of artificial intelligence (AI) and machine learning (ML) to chemical research. researchgate.netyoutube.com These computational tools can dramatically accelerate the discovery and optimization of molecules like this compound and their applications.

Synthesis Planning and Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict the most efficient synthetic routes. researchgate.net For a target molecule, an AI could suggest starting materials, reagents, and reaction conditions, minimizing trial-and-error in the lab. researchgate.netresearchgate.net ML models can also optimize reaction conditions (e.g., temperature, catalyst loading) in real-time using autonomous reactor systems. youtube.com

Molecular Property Prediction: ML models can be trained to predict the properties of novel, unsynthesized molecules. mit.edu This allows for the virtual screening of thousands of potential this compound derivatives to identify candidates with desirable characteristics, such as high binding affinity to a biological target or optimal electronic properties for a material application.

Generative Models for Materials Discovery: Advanced AI, including generative models, can design entirely new molecules and materials with targeted properties. mit.edunih.gov By defining the desired attributes for a new battery electrolyte or sensor material, a generative AI could propose novel phosphonate structures, including derivatives of this compound, that are most likely to succeed.

The integration of AI and ML promises to create a closed loop of design, synthesis, and testing, significantly accelerating the pace of innovation in phosphonate chemistry. youtube.com

Q & A

Q. What are the standard synthetic routes for preparing Diethyl (2-Ethylphenyl)phosphonate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or transition-metal-free coupling reactions. For example, aryl halides can react with diethyl phosphite in the presence of a base like triethylamine under mild conditions (0°C, 2 hours) to form phosphonates . Reaction parameters such as solvent choice (e.g., tetrahydrofuran), temperature control, and stoichiometric ratios of reagents are critical for optimizing yield (>90%) and purity (>95%). Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) is commonly used for purification .

Q. How can 31P NMR spectroscopy confirm the structure and purity of this compound?

31P NMR is a key tool for structural validation. The phosphorus environment in diethyl phosphonates typically shows chemical shifts between δ +15 to +25 ppm. For example, diethyl phenylphosphonate derivatives exhibit a singlet near δ +18 ppm in 31P NMR due to the absence of coupling to hydrogen atoms . Coupling patterns (e.g., one-bond or three-bond coupling to 1H) and comparison with reference spectra (Fig. 2–6 in ) help identify impurities or by-products.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers must conduct a hazard analysis before synthesis, focusing on reactivity, toxicity, and flammability. Use personal protective equipment (PPE) such as gloves and goggles, and work in a fume hood. Emergency measures include washing exposed skin with water and seeking medical attention for irritation . Risk assessments should follow guidelines like Prudent Practices in the Laboratory (National Academies Press) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction determines bond lengths, angles, and stereochemistry. For example, in diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate, intermolecular hydrogen bonds (O–H⋯O) form centrosymmetric dimers, confirmed via refinement with occupancy ratios for disordered ethyl groups . Data collection at 293 K and refinement using software like SHELX validate structural assignments .

Q. What analytical strategies resolve conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) during structural validation?

Cross-verification using multiple techniques is critical. Gas chromatography (GC) with a 4-m column can separate phosphonate fractions, while infrared spectroscopy (IR) identifies functional groups (e.g., 4.15-μ band for diethyl phosphonate) . Mass spectrometry (MS) confirms molecular ions, and combined data reconcile discrepancies, as demonstrated in phosphonate fraction analyses .

Q. How do reaction by-products form during synthesis, and what purification methods mitigate their presence?

By-products like diethyl phosphate or methylphosphonate may arise from incomplete reactions or side reactions. Distillation (e.g., 94–95°C/21 mm Hg) or sodium treatment in benzene can remove hydrogen-evolving impurities . Column chromatography with gradient elution (e.g., ethyl acetate/petroleum ether) effectively isolates the target compound .

Q. What methodologies optimize enantiomeric purity in this compound derivatives for medicinal applications?

Chiral catalysts or resolving agents (e.g., enantiomerically pure amines) can induce asymmetry during synthesis. For example, triethylamine-mediated reactions with diphenylphosphite and aldehydes yield optically active phosphonates, which are separated via chiral HPLC or recrystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.